Thallium chlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thallium chlorate is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is highly toxic and can cause severe health problems if not handled properly. In

Applications De Recherche Scientifique

Detection and Quantification of Thallium

Thallium ions, due to their toxicity and wide usage in industrial applications, necessitate selective and sensitive detection methods. A novel dual signaling probe based on oxidative hydrolysis of rhodamine–hydroxamate was developed for this purpose. It showcased a distinct response for thallium ions compared to other metals and oxidants, with the ability for rapid screening of elevated urinary thallium levels through smartphone images (Yoo et al., 2021).

Extraction and Preconcentration of Thallium

The behavior of thallium during solvent extraction, utilizing tribenzylamine as the extractant, was examined, highlighting the efficient extraction and recovery of thallium as a chlorocomplex (Rajesh & Subramanian, 2006). Similarly, a method involving Chromosorb 105 resin was described for the selective preconcentration of inorganic thallium species prior to analysis by electrothermal atomic absorption spectrometry (Karatepe, Soylak & Elçi, 2011).

Environmental Impact and Remediation

The toxic nature of thallium makes it a significant environmental concern, especially since its chemical behavior allows it to be readily transported through aqueous routes into the environment, potentially accumulating in food crops (Peter & Viraraghavan, 2005). Techniques such as the use of amorphous hydrous manganese dioxide for selective thallium ion capture from aqueous solutions were explored to mitigate this risk (Wan et al., 2014).

Industrial and Medical Applications

Thallium's unique properties lend it to various industrial applications, such as in electronics, glass and crystal production, and medical diagnostics. However, due to its high toxicity, proper safety measures and protocols are essential. The development of a ratiometric phosphorescent probe based on Mn-doped ZnSe quantum dots and carbon dots demonstrated the potential for sensitive detection of thallium in biological serum and environmental samples, highlighting its relevance in health and environmental monitoring (Lu et al., 2018).

Propriétés

Numéro CAS |

13453-30-0 |

|---|---|

Nom du produit |

Thallium chlorate |

Formule moléculaire |

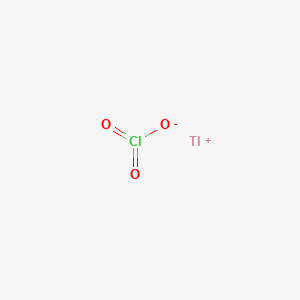

ClO3Tl |

Poids moléculaire |

287.83 g/mol |

Nom IUPAC |

thallium(1+);chlorate |

InChI |

InChI=1S/ClHO3.Tl/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |

Clé InChI |

AQRGFODVOAQQPI-UHFFFAOYSA-M |

SMILES |

[O-]Cl(=O)=O.[Tl+] |

SMILES canonique |

[O-]Cl(=O)=O.[Tl+] |

Autres numéros CAS |

13453-30-0 |

Description physique |

Thallium chlorate appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

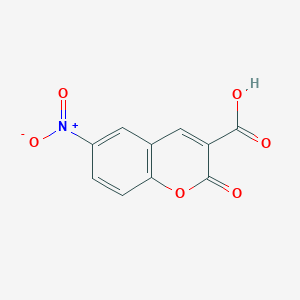

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)